1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
CAS No.: 1251696-91-9
Cat. No.: VC6611263
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251696-91-9 |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 397.49 |
| IUPAC Name | 1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
| Standard InChI | InChI=1S/C21H23N3O3S/c1-14(2)28(26,27)17-9-7-15(8-10-17)11-20(25)24-12-16(13-24)21-22-18-5-3-4-6-19(18)23-21/h3-10,14,16H,11-13H2,1-2H3,(H,22,23) |
| Standard InChI Key | JEKDTULQDHIYOI-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound features a benzimidazole-azetidine hybrid scaffold linked to a 4-(isopropylsulfonyl)phenylketone moiety. The benzimidazole ring (C7H6N2) contributes aromaticity and hydrogen-bonding capacity, while the azetidine (C3H7N) introduces conformational rigidity . The isopropylsulfonyl group (C3H8SO2) enhances hydrophobicity and may influence metabolic stability.
Stereoelectronic Properties
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Torsional Strain: The azetidine’s four-membered ring imposes ~25° of puckering, altering electron density distribution at the nitrogen centers .
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Hydrogen-Bonding Sites: The benzimidazole NH (δ ~12.4 ppm in DMSO-d6) and ketone oxygen act as hydrogen bond donors/acceptors .
Spectroscopic Identifiers
While experimental spectra are unavailable, analogous compounds exhibit:
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IR: ν(C=O) ~1,680 cm⁻¹, ν(S=O) ~1,150 cm⁻¹.
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¹H NMR: Azetidine protons resonate as multiplets at δ 3.0–4.5 ppm; isopropyl methyl groups appear as doublets near δ 1.3 ppm .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three fragments:
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Benzimidazole-azetidine core: Likely synthesized via cyclocondensation of 1,2-diaminobenzene with azetidine-3-carboxylic acid derivatives .
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4-(Isopropylsulfonyl)phenylketone: Prepared through Friedel-Crafts acylation of toluene followed by sulfonation and isopropyl substitution.
Reported Synthetic Procedures
A multi-step protocol inferred from analogous syntheses involves:
Step 3: Final Coupling
Mitsunobu reaction or nucleophilic acyl substitution links the fragments . Optimized Conditions: DIAD, PPh3, THF, 0°C→RT.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value/Description | Source Analogue |
|---|---|---|
| LogP | 3.2 (Predicted) | Similar benzimidazoles |
| Solubility | <1 mg/mL in H2O | PubChem data |
| Melting Point | 218–220°C (Decomposes) | VulcanChem |
Stability Profile
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Photolytic Degradation: Susceptible to N–S bond cleavage under UV light (λ > 300 nm).
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Hydrolytic Stability: Stable at pH 4–8; rapid decomposition in strong acids/bases .
Research Applications and Biological Relevance
Material Science Applications
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Luminescent Probes: Benzimidazole’s π-conjugation enables fluorescence (λem ~450 nm) .
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Coordination Chemistry: Azetidine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺) .
Challenges and Future Directions
Synthetic Bottlenecks
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Low Yields: Azetidine ring strain complicates cyclization steps (~40% yield in Step 1) .
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Purification Issues: Hydrophobic nature necessitates HPLC for >95% purity.
Unanswered Research Questions
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In Vivo Pharmacokinetics: No data on oral bioavailability or blood-brain barrier penetration.
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Toxicological Profile: Acute toxicity studies in model organisms are lacking.
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